molecular formula C12H11ClN2O3 B2600234 (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone CAS No. 648409-36-3

(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone

Cat. No.: B2600234
CAS No.: 648409-36-3
M. Wt: 266.68
InChI Key: ZVNASUWTQTXPRC-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is an organic compound with the molecular formula C12H7ClN2O3 It is characterized by the presence of a chloro-nitrophenyl group and a dihydropyridinyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3,6-dihydro-2H-pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, while the dihydropyridinyl group can interact with nucleophilic sites in biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone is unique due to the presence of the dihydropyridinyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with phenyl or cyclopropyl groups, making this compound valuable for specialized applications in research and industry .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-10-5-4-9(8-11(10)15(17)18)12(16)14-6-2-1-3-7-14/h1-2,4-5,8H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNASUWTQTXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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